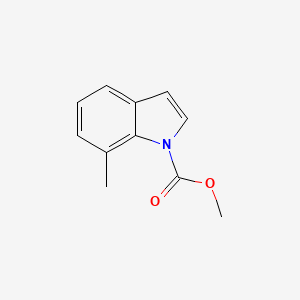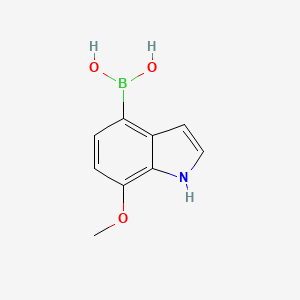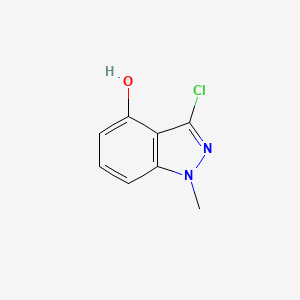![molecular formula C7H6N2O2S B11908613 2-Methoxythieno[3,2-d]pyrimidin-4-ol](/img/structure/B11908613.png)
2-Methoxythieno[3,2-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methoxythieno[3,2-d]pyrimidin-4-ol is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno ring fused to a pyrimidine ring, with a methoxy group at the 2-position and a hydroxyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxythieno[3,2-d]pyrimidin-4-ol can be achieved through various synthetic routes. One efficient method involves the Gewald reaction, followed by a tandem aza-Wittig reaction and cyclization process. The key step is an aza-Wittig reaction between iminophosphorane, 4-chlorophenyl isocyanine, and methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
2-Methoxythieno[3,2-d]pyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The methoxy and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents like halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
2-Methoxythieno[3,2-d]pyrimidin-4-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: It is used in studies to understand its effects on biological systems and its potential as a drug candidate.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other heterocyclic compounds.
作用機序
The mechanism of action of 2-Methoxythieno[3,2-d]pyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its mechanism of action are necessary to fully understand its effects at the molecular level.
類似化合物との比較
Similar Compounds
Thieno[3,2-d]pyrimidine: A closely related compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with a fused pyrimidine ring, known for its diverse biological activities.
Uniqueness
2-Methoxythieno[3,2-d]pyrimidin-4-ol is unique due to the presence of the methoxy and hydroxyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its potential as a therapeutic agent compared to other similar compounds.
特性
分子式 |
C7H6N2O2S |
|---|---|
分子量 |
182.20 g/mol |
IUPAC名 |
2-methoxy-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7-8-4-2-3-12-5(4)6(10)9-7/h2-3H,1H3,(H,8,9,10) |
InChIキー |
UKCWFXDMSQHAKT-UHFFFAOYSA-N |
正規SMILES |
COC1=NC2=C(C(=O)N1)SC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-methoxy-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11908532.png)

![2-Oxo-1-oxaspiro[3.5]nonane-3-carboxylic acid](/img/structure/B11908546.png)




![Thiazolo[5,4-f]isoquinoline](/img/structure/B11908580.png)



![6-methyl-8,9-dihydro-3H-pyrrolo[3,2-f]isoquinoline](/img/structure/B11908614.png)


